2-Ethoxy-2H-1-benzopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116486-23-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethoxy-2H-chromene |
InChI |
InChI=1S/C11H12O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-8,11H,2H2,1H3 |
InChI Key |
UDBCGYRDBYCHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxy 2h 1 Benzopyran and Its Derivatives
Strategies for Regioselective and Stereoselective Synthesis
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. For 2-ethoxy-2H-1-benzopyran, this entails the selective formation of the pyran ring and the specific introduction of the ethoxy group at the C2 position.
Conventional Synthetic Routes to 2H-1-Benzopyran Systems
Traditional methods for the synthesis of the 2H-1-benzopyran core often rely on condensation and cyclization reactions. The Pechmann, Perkin, Knoevenagel, and Wittig reactions are classical methods for synthesizing coumarins (2H-1-benzopyran-2-ones), which can serve as precursors to 2H-1-benzopyran derivatives. arabjchem.org For instance, the Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. arabjchem.org
Another conventional approach is the electrophilic cyclization of substituted propargylic aryl ethers. The use of electrophiles like iodine, iodine monochloride, and phenylselenyl bromide can yield 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov While not directly yielding a 2-ethoxy substituent, these foundational methods establish the core benzopyran structure for subsequent modification.
Modern Catalytic Approaches for 2-Alkoxy-2H-1-benzopyran Formation
Modern organic synthesis has seen a paradigm shift towards catalytic methods, which offer higher efficiency, selectivity, and sustainability. The synthesis of 2-alkoxy-2H-1-benzopyrans has significantly benefited from these advancements.
A variety of transition metals have been employed to catalyze the formation of the 2H-1-benzopyran ring. These reactions often proceed through intramolecular cyclization of appropriately substituted precursors.
Palladium, Platinum, and Gold Catalysis: Palladium(II)-catalyzed cyclization of allylic aryl ethers is a known method for constructing the 2H-benzopyran skeleton. nih.gov Similarly, platinum and gold catalysts have been utilized in the synthesis of 2H-benzopyrans through the cycloisomerization of aryl propargyl ethers. nih.govmsu.edu These reactions can proceed via a 6-endo-dig cyclization, leading to the desired pyran ring.
Iron Catalysis: Iron catalysts have been used for the intramolecular alkyne-aldehyde metathesis of alkynyl ethers derived from salicylaldehyde (B1680747). nih.gov This atom-economical approach provides access to functionalized 2H-chromenes and is compatible with various functional groups. nih.gov
Cobalt Catalysis: A novel route to 2H-chromenes involves a [CoII(porphyrin)]-catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.edu This method proceeds through a metallo-radical mechanism and tolerates a wide range of substituents on both starting materials. msu.edu
Nickel Catalysis: Readily accessible 2-ethoxy-2H-chromenes can be activated by nickel catalysts for subsequent C-C bond formation with boronic acids. organic-chemistry.org This highlights that this compound can serve as a valuable building block for creating more complex derivatives. organic-chemistry.org
A summary of metal catalysts used in 2H-1-benzopyran synthesis is presented in Table 1.
| Catalyst Type | Precursor Type | Reaction Type | Reference |
| Palladium(II) | Allylic aryl ethers | Cyclization | nih.gov |
| Platinum/Gold | Aryl propargyl ethers | Cycloisomerization | nih.govmsu.edu |
| Iron(III) chloride | 2-Propargylphenol derivatives | Cyclization | msu.edu |
| Cobalt(II) porphyrin | Salicyl-N-tosylhydrazones and terminal alkynes | Radical Cyclization | msu.edu |
| Nickel | 2-Ethoxy-2H-chromenes and boronic acids | Cross-coupling | organic-chemistry.org |
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of 2H-1-benzopyran synthesis, organocatalysts have been successfully employed.
An asymmetric tandem oxa-Michael-Henry reaction of salicylaldehydes with conjugated nitroalkenes, catalyzed by an l-proline (B1679175) derived aminocatalyst, affords 2-alkyl/aryl-3-nitro-2H-chromenes in excellent enantioselectivities. organic-chemistry.org While this method introduces a nitro group at the 3-position, it demonstrates the potential of organocatalysis to control the stereochemistry at the C2 position. The ethoxy group could potentially be introduced in a subsequent step or by modifying the reaction conditions to include an ethanol-based nucleophile.
One-Pot Multicomponent Reactions in this compound Synthesis
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The Petasis condensation, a three-component reaction of a salicylaldehyde, an amine, and a vinylic or aromatic boronic acid, can be utilized to produce 2H-chromenes. organic-chemistry.org The reaction proceeds through an intermediate that undergoes cyclization upon heating, with the elimination of the amine. organic-chemistry.org To generate a this compound, this methodology could potentially be adapted by using a suitable ethoxy-containing boronic acid derivative or by trapping the intermediate with ethanol.
Application of Specific Precursors in Synthesis
The choice of starting materials is crucial for the successful synthesis of the target compound.
o-Alkynoylphenols: These precursors can undergo regioselective 6-endo cyclization when treated with strong acids like trifluoromethanesulfonic acid (TfOH), leading to the formation of γ-benzopyranones. nih.gov This strategy avoids the formation of the isomeric 5-exo cyclized benzofuranone derivatives. nih.gov Subsequent reduction and etherification could provide a route to 2-ethoxy-2H-1-benzopyrans.
Salicylaldehydes: As mentioned previously, salicylaldehydes are versatile precursors in both metal-catalyzed and organocatalytic syntheses of 2H-1-benzopyrans. msu.edunih.govorganic-chemistry.org Their reaction with various partners, such as alkynes, nitroalkenes, or in multicomponent reactions, provides a convergent approach to the benzopyran core. msu.edunih.govorganic-chemistry.org
Horner-Wadsworth-Emmons Olefination: The Horner-Wadsworth-Emmons reaction offers a pathway to α-alkoxy-α,β-unsaturated esters. The synthesis of 2-prenylated benzopyrans has been achieved using this method, where an aldehyde precursor on the benzopyran scaffold is reacted with an appropriate phosphonate (B1237965) reagent. nih.gov Specifically, the reaction with ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate can introduce the desired ethoxy group at the α-position of the newly formed double bond, which is adjacent to the pyran oxygen, effectively forming a this compound derivative. nih.gov
Utilization of o-Hydroxyacetophenones and Alkyl Ketones
A foundational approach to constructing the benzopyran nucleus involves the reaction between o-hydroxyacetophenones and alkyl ketones. nih.gov This method typically proceeds through an aldol (B89426) condensation, where the enolate of the alkyl ketone attacks the carbonyl group of the o-hydroxyacetophenone. Following this, an intramolecular oxa-Michael addition, facilitated by the ortho-hydroxyl group, leads to the cyclization and formation of the chroman-4-one core. researchgate.net This intermediate is a versatile precursor for the synthesis of various 2H-1-benzopyran derivatives. For instance, the reaction of 2,5-dihydroxyacetophenone with ethyl levulinate in the presence of pyrrolidine (B122466) yields the corresponding chroman-4-one in a single step with good yield. nih.gov
Horner–Wadsworth–Emmons Olefination Strategies
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the introduction of α-alkoxy-α,β-unsaturated ester moieties onto a pre-existing benzopyran framework. nih.govnih.gov This olefination reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org The reaction typically begins with the deprotonation of a phosphonate reagent, such as ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate, using a base like sodium hydride. nih.gov The resulting carbanion then reacts with an aldehyde to form an intermediate oxaphosphetane, which subsequently collapses to yield the desired alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.org
A key advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. Predominantly, the (E)-isomer is formed. wikipedia.org The reaction conditions, including the choice of base, solvent, and temperature, can influence the stereoselectivity. For example, using lithium salts and higher reaction temperatures can favor the formation of the (E)-alkene. wikipedia.org In some cases, exclusive formation of the (Z)-isomer has been reported. nih.gov
Table 1: Key Reagents and Conditions in Horner–Wadsworth–Emmons Reactions for Benzopyran Synthesis
| Aldehyde Intermediate | Phosphonate Reagent | Base | Solvent | Product (Isomer) | Yield | Reference |
| Aldehyde 14 | Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate (8a) | 60% NaH | Anhydrous THF | Ester 15 (Z) | 85% | nih.gov |
| Aldehyde 14 | Ethyl 2-(diethoxyphosphoryl)-2-(2,2,2-trifluoroethoxy)acetate (8b) | Not specified | Not specified | Ester 16 | 82% | nih.gov |
| Aldehyde intermediate 5 | Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate (8a) | Not specified | Not specified | Ester 9 (Z/E = 60:40) | 20% | nih.gov |
| Aldehyde intermediate 5 | Ethyl 2-(diethoxyphosphoryl)-2-(2,2,2-trifluoroethoxy)acetate (8b) | Not specified | Not specified | Ester 10 (Z/E = 35:65) | 84% | nih.gov |
Approaches Involving Quinone Methides
While direct synthesis of this compound via quinone methides is not extensively detailed in the provided context, the formation of 2H-1-benzopyran derivatives can occur through rearrangement processes. capes.gov.br Quinone methides are reactive intermediates that can participate in various cycloaddition and rearrangement reactions. Their involvement in the synthesis of the 2H-1-benzopyran skeleton is an area of ongoing investigation.
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Pathways for this compound Formation
The formation of the 2H-1-benzopyran ring system often involves a domino reaction sequence. For example, a biocatalytic approach using alkaline protease from Bacillus licheniformis can achieve the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction. rsc.org The reaction parameters, such as solvent, water content, and temperature, are crucial in directing the chemoselectivity of the enzymatic process. rsc.org
In electrophilic cyclization reactions of propargylic aryl ethers, the proposed mechanism involves the initial formation of an iodonium (B1229267) or selenonium intermediate by the attack of the electrophile on the alkyne. This is followed by an intramolecular electrophilic attack on the aromatic ring and subsequent loss of a proton to yield the 3,4-disubstituted 2H-benzopyran. nih.gov
Studies on Stereocontrol and Diastereoselectivity in this compound Synthesis
As previously mentioned, the Horner–Wadsworth–Emmons reaction offers a degree of stereocontrol, generally favoring the formation of (E)-alkenes. wikipedia.org The stereochemical outcome can be influenced by several factors, including the steric bulk of the aldehyde and the nature of the cation used in the base. wikipedia.org Systematic studies have shown that increasing the steric hindrance of the aldehyde and employing higher reaction temperatures can enhance the selectivity for the (E)-isomer. wikipedia.org The choice of the phosphonate reagent itself can also dictate the stereochemistry, as seen with the exclusive formation of a (Z)-alkene in a specific instance. nih.gov
Rearrangement Processes Leading to 2H-1-Benzopyran Derivatives
Rearrangement reactions can serve as a powerful method for accessing 2H-1-benzopyran structures. For instance, the treatment of certain 1,2,4-trioxanes with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can induce a rearrangement to form 1-benzofuran and 2H-1-benzopyran derivatives. capes.gov.br Additionally, hydrazine (B178648) products formed from the reaction of 2-ethoxy-4-chloroquinazoline can undergo rearrangement upon heating to yield nih.govcapes.gov.brrsc.orgtriazolo[1,5-c]quinazoline derivatives through a Dimroth rearrangement. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. For the synthesis of the benzopyran core, microwave irradiation can significantly accelerate reaction rates in multicomponent reactions. For instance, the one-pot synthesis of various substituted 2-amino-4H-chromenes has been efficiently achieved under microwave irradiation, demonstrating the utility of this technique for building the fundamental benzopyran ring system. nih.gov
A primary and atom-economical route to this compound is the hetero-Diels-Alder reaction between a salicylaldehyde derivative and ethyl vinyl ether. Applying microwave assistance to this type of cycloaddition can be a promising green strategy. The high-energy, localized heating provided by microwaves can overcome activation barriers and promote efficient cyclization, potentially under solvent-free conditions. This approach minimizes the use of volatile organic compounds (VOCs), which are a major source of environmental pollution.
The advantages of microwave-assisted synthesis over conventional methods are well-documented for a variety of related heterocyclic systems. In many cases, reactions that require several hours of reflux under conventional heating can be completed in a matter of minutes in a microwave reactor.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Heterocyclic Reaction
| Method | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 180 min | 65-77% | Reflux in Ethanol | nih.gov |
| Microwave Irradiation | 15 min | 81-94% | 100-140°C, Ethanol | nih.govnih.gov |
This comparative data, drawn from the synthesis of related heterocycles, illustrates the potential for significant process intensification when applying microwave technology to the synthesis of this compound.
Development of Environmentally Benign Catalytic Systems
The choice of catalyst is critical in developing a sustainable synthetic process. Traditional methods for synthesizing benzopyrans often rely on strong, corrosive acids or expensive and toxic transition metals. Green chemistry seeks to replace these with more benign and recyclable alternatives.
Heterogeneous Solid Acid Catalysts: For the acid-catalyzed hetero-Diels-Alder reaction to form the 2-alkoxy-2H-benzopyran ring, heterogeneous solid acids present a sustainable alternative to soluble acids like HCl or H₂SO₄. Catalysts such as zeolites, clays (B1170129) (e.g., Montmorillonite K-10), and sulfonic acid-functionalized resins (e.g., Amberlyst-15) offer several advantages. mdpi.com They are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused multiple times, and typically exhibit lower corrosivity (B1173158) and toxicity. rsc.orggoogle.com The use of a recyclable catalyst like Amberlyst-15 has been shown to be effective in promoting intramolecular hetero-Diels-Alder reactions in the green solvent glycerol. mdpi.com
Organocatalysis: In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has become a major pillar of green chemistry. For hetero-Diels-Alder reactions, chiral organocatalysts have been developed that can provide access to enantiomerically enriched products. illinois.edu For the synthesis of this compound, a bifunctional organocatalyst, such as one containing a hydrogen-bond donor motif (like a thiourea (B124793) or squaramide) and a Lewis basic site, could potentially activate both the salicylaldehyde and ethyl vinyl ether components, facilitating a highly controlled cycloaddition under mild conditions. acs.org
Biocatalysis: Enzymes represent the ultimate green catalysts. While direct enzymatic synthesis of this compound is not yet established, biocatalytic methods have been successfully employed for related structures. For example, alkaline protease from Bacillus licheniformis has been used to catalyze the domino synthesis of 2H-1-benzopyran-2-one (coumarin) derivatives, showcasing the potential of enzymes to perform complex transformations in an environmentally friendly manner. rsc.org
Table 2: Potential Environmentally Benign Catalysts for this compound Synthesis
| Catalyst Type | Example Catalyst | Potential Advantages | Reference |
|---|---|---|---|
| Heterogeneous Solid Acid | Amberlyst-15, Zeolites | Recyclable, easy separation, low corrosion | mdpi.comrsc.org |
| Solid Base | Silica-bonded N-propylpiperazine | Recyclable, effective under solvent-free conditions | researchgate.net |
| Organocatalyst | Thiourea or Squaramide derivatives | Metal-free, potential for asymmetric synthesis | acs.org |
| Biocatalyst | Hydrolases, Proteases | High selectivity, mild conditions, biodegradable | rsc.org |
The exploration of these catalytic systems offers a clear path toward the sustainable production of this compound and its derivatives, aligning the synthesis with the core principles of green chemistry.
Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 2h 1 Benzopyran
Nucleophilic Addition Reactions and Conjugate Acceptor Properties
The 2-ethoxy-2H-1-benzopyran system, particularly when substituted with electron-withdrawing groups, exhibits notable properties as a conjugate acceptor in nucleophilic addition reactions. mdpi.com The presence of a conjugated π-system within the lactone ring of related 2-oxo-2H-1-benzopyran derivatives makes them excellent Michael acceptors. mdpi.commdpi.com The reaction's efficiency and product distribution are influenced by factors such as the substituents on the benzopyran ring, the nature of the nucleophile, and the solvent used. mdpi.com
In the case of 3-phosphonocoumarins, which are derivatives of 2-oxo-2H-1-benzopyran, various nucleophiles can add to the conjugated system, leading primarily to Michael-type adducts. mdpi.com For instance, nucleophilic addition to the 2-position of 7-acetoxy-3-p-acetoxyphenyl-2-ethoxy-2H-1-benzopyran has been shown to introduce a variety of substituents in moderate to good yields. molaid.com
Reductive and Oxidative Transformations
Hydride transfer reactions are pivotal in the chemistry of 2-ethoxy-3,4-dihydro-2H-1-benzopyran derivatives. These reactions often proceed via a cascade mechanism involving a mdpi.comacs.org-hydride shift. wiley.com This process can be facilitated by increasing the electrophilicity of the hydride acceptor or by stabilizing the resulting cation. wiley.com Mechanistic studies involving deuterium (B1214612) labeling have provided evidence for a hydride shift mechanism in the iron-catalyzed rearrangement of 2H-chromenes. nih.gov In this process, a 2H-chromene can undergo a hydride shift to form a reactive dienophile. nih.gov
The hydrogenation of this compound derivatives can lead to the corresponding 2,3-dihydro-4H-1-benzopyran ring system. cdnsciencepub.com For example, compounds of this class can be hydrogenated in a suitable solvent in the presence of a catalyst. google.com This reduction is a key step in the synthesis of various chromanone precursors. cdnsciencepub.com
Acylation reactions of these systems have also been studied. For instance, the chemical behavior of diethyl 2-oxo-2H-1-benzopyran-3-phosphonate in hydrogenation/acylation reactions demonstrates high regioselectivity for C-acylation products. mdpi.com One-pot tandem hydrogenation/acylation reactions have been shown to be advantageous over multi-step routes, with the yields being highly dependent on the solvent and catalyst used. mdpi.com
| Reaction | Substrate | Reagents/Conditions | Product | Yield | Reference |
| Hydrogenation | 2-spiropinene-2H-1-benzopyran derivative | 10% Pd on charcoal | 2,3-dihydro-4H-1-benzopyran derivative | - | cdnsciencepub.com |
| Tandem Hydrogenation/Acylation | Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate | Acetic anhydride, DMAP, pyridine, -4°C | C-acylated product | 90% | mdpi.com |
| Tandem Hydrogenation/Acylation | Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate | Propionic anhydride, DMAP, pyridine, -4°C | C-acylated product | 65% | mdpi.com |
| Tandem Hydrogenation/Acylation | Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate | Butyric anhydride, DMAP, pyridine, -4°C | C-acylated product | 72% | mdpi.com |
Cycloaddition Reactions and Their Regioselectivity
This compound and its analogs are valuable substrates in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). The reactivity and regioselectivity of these reactions are influenced by electronic and steric factors. acs.org
Iron(III) salts can catalyze a tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes to produce tetrahydrochromeno heterocycles. nih.gov Mechanistic studies suggest the involvement of an ortho-quinone methide intermediate formed through a ring-opening reaction. nih.gov The regioselectivity of these cycloadditions can be high, as seen in the reaction of o-quinone methides with heterocyclic aromatics like furan. nih.gov The regiochemistry is often explained by analyzing the highest occupied molecular orbital (HOMO) of the diene. nih.gov
[3+2] cycloaddition reactions involving derivatives of 2-oxo-2H-1-benzopyran have also been reported. mdpi.com For instance, the reaction of diethyl 2-oxo-2H-1-benzopyran-3-phosphonate with azomethine ylides leads to the formation of pyrrolizidines with a degree of diastereoselectivity. mdpi.com
Electrophilic Substitution and Functional Group Interconversions
Electrophilic substitution reactions on the benzopyran ring system allow for the introduction of various functional groups. The directing effects of existing substituents play a crucial role in determining the position of substitution. For example, in the synthesis of substituted dialkyl 2-oxo-2H-1-benzopyran-3-phosphonates, an electrophilic addition catalyzed by methanesulfonic acid or trifluoromethanesulfonic acid has been utilized. mdpi.com
Functional group interconversions are also a key aspect of the chemistry of this compound derivatives. For example, phenolic hydroxyl groups can be acylated using acyl halides or anhydrides. google.com These protecting groups can later be removed to regenerate the free phenols. google.com
Derivatization Strategies and Analogue Generation
The versatile reactivity of the this compound scaffold allows for extensive derivatization to generate a wide array of analogues. researchgate.net These strategies are crucial for exploring the structure-activity relationships of benzopyran-based compounds.
One common strategy involves the modification of substituents on the aromatic ring. Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings bearing a directing metalation group (DMG). acs.org Another approach is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov For instance, a one-pot reaction of 2-chlororesorcinol (B1584398) with malononitrile (B47326) and aldehydes or ketones can produce substituted benzopyran derivatives. researchgate.net These can be further elaborated into more complex heterocyclic systems. researchgate.net
Alkylation and Arylation Methods
The introduction of carbon-based substituents at the C-2 position of the this compound scaffold is a key transformation for creating a diverse range of 2-substituted-2H-chromenes. These methods typically involve the substitution of the ethoxy group.
Traditional methods for this transformation have involved the use of organometallic reagents. For instance, nucleophilic substitution on chromene acetals using Grignard reagents is a frequently employed strategy. However, these reactions can be limited by the production of regioisomeric mixtures and a low tolerance for various functional groups.
More recent and efficient methods have been developed to overcome these limitations, particularly for arylation. A notable strategy is the nickel-catalyzed cross-coupling of 2-ethoxy-2H-chromenes with boronic acids (a Suzuki-Miyaura type reaction). Current time information in Bangalore, IN.researchgate.net This protocol operates under base-free conditions, where the inexpensive nickel catalyst facilitates the activation of the C(sp³)–O bond of the ethoxy group and subsequent C(sp³)–C bond formation. Current time information in Bangalore, IN.researchgate.net This method demonstrates broad scope and high efficiency for coupling with a variety of aryl- and heteroarylboronic acids. Current time information in Bangalore, IN.researchgate.net
The reaction is generally effective for a wide array of aryl boronic acids, with yields often exceeding 50%. researchgate.net High efficiency is observed with aryl boronic acids containing both electron-neutral and electron-deficient substituents. researchgate.net This strategy is advantageous as its success is not dependent on the inherent reactivity of the nucleophile, a limitation in other methods. researchgate.net The reaction tolerates diverse functional groups such as methoxy, fluoro, and chloro substituents and can be performed at elevated temperatures for sterically hindered substrates. researchgate.net
Table 1: Nickel-Catalyzed Arylation of 2-Ethoxy-2H-chromene with Various Boronic Acids researchgate.net
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-2H-chromene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-2H-chromene | 97 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-2H-chromene | 91 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-2H-chromene | 87 |
| 5 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-2H-chromene | 93 |
| 6 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)-2H-chromene | 63 |
| 7 | 1-Naphthylboronic acid | 2-(Naphthalen-1-yl)-2H-chromene | 51 |
Furthermore, enantioselective arylation methods have been explored using chiral auxiliaries or through the application of transition metals with corresponding chiral ligands, making it a highly efficient route for the asymmetric synthesis of flavonoid-type compounds. rasayanjournal.co.in
Functionalization of Peripheral Positions on the Benzopyran Core
The functionalization of the peripheral positions of the this compound core, specifically on the benzene (B151609) ring (positions C-5 through C-8), is not extensively documented in the scientific literature. The reactivity of the 2H-chromene system is often dominated by the enol ether moiety within the pyran ring, which can be sensitive to the conditions typically required for electrophilic aromatic substitution.
In contrast, the related 2H-1-benzopyran-2-one (coumarin) system readily undergoes electrophilic aromatic substitution. thieme-connect.de For coumarins, reactions like nitration and chlorosulfonation typically occur at the 6-position, which is para to the ring oxygen atom, and sometimes at the 8-position (ortho). thieme-connect.de However, the electronic properties of the this compound are significantly different from those of coumarins due to the absence of the C-2 carbonyl group, and thus the reactivity patterns cannot be directly extrapolated. Research on direct halogenation, nitration, or Friedel-Crafts reactions on the aromatic part of this compound remains limited, with most functionalization strategies focusing on building the benzopyran core from already substituted phenols. nih.gov
Introduction of Heteroatomic Substituents
The introduction of heteroatomic substituents (containing N, O, S, etc.) at the C-2 position of this compound involves the nucleophilic displacement of the ethoxy group. The C-2 position, being an allylic acetal, is an electrophilic center susceptible to attack by nucleophiles.
While the principle of nucleophilic substitution on chromene acetals is known, specific and high-yielding protocols for the reaction of this compound with heteroatomic nucleophiles are not widely reported. Current time information in Bangalore, IN. In analogous systems, such as those with a 2-alkylthio group, this position serves as a good leaving group for the introduction of alkyl or aryl amines. d-nb.info This suggests that heteroatoms like nitrogen could potentially displace the ethoxy group in this compound under appropriate conditions. However, the development of robust methods for C-C bond formation, such as the nickel-catalyzed arylation, was pursued in part to create a more general and reliable alternative to nucleophilic substitution reactions, which can be challenging. Current time information in Bangalore, IN.researchgate.net
Some synthetic routes achieve the introduction of amines onto a benzopyran scaffold through multi-step sequences, such as the reductive amination of an aldehyde derivative of the core structure, rather than direct substitution at the C-2 position of a pre-formed this compound. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Ethoxy-2H-1-benzopyran. Through a suite of 1D and 2D experiments, it is possible to map the complete proton and carbon framework of the molecule.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the benzopyran core and the ethoxy substituent.
The proton at the C2 position, being an acetalic proton (O-CH-O), is expected to resonate significantly downfield. The presence of the electron-withdrawing oxygen atom from the ethoxy group deshields this proton. ucl.ac.uk The protons of the double bond at C3 and C4 will appear in the vinylic region, showing characteristic cis-coupling. The four aromatic protons will resonate in the aromatic region of the spectrum, with multiplicities determined by their ortho, meta, and para couplings. stackexchange.com The ethoxy group itself will present a typical ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 5.6 - 5.8 | dd (doublet of doublets) | ~3.5, ~2.0 |
| H3 | 5.9 - 6.1 | dd (doublet of doublets) | ~9.8, ~3.5 |
| H4 | 6.5 - 6.7 | d (doublet) | ~9.8 |
| H5, H6, H7, H8 | 6.8 - 7.3 | m (multiplet) | - |
| -OCH₂CH₃ | 3.6 - 3.9 | q (quartet) | ~7.0 |
| -OCH₂CH₃ | 1.2 - 1.4 | t (triplet) | ~7.0 |
Note: Predicted values are based on the analysis of the parent compound 2H-chromene and known substituent effects of the ethoxy group. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. For this compound, a total of 11 distinct signals are expected, corresponding to the 9 carbons of the benzopyran skeleton and the 2 carbons of the ethoxy group.
The C2 carbon, bonded to two oxygen atoms, will be the most downfield signal among the sp³ hybridized carbons. oregonstate.edulibretexts.org The olefinic carbons (C3 and C4) and the aromatic carbons will resonate in the 115-155 ppm range. The quaternary carbons (C4a and C8a) are typically weaker in intensity. libretexts.org The two carbons of the ethoxy group will appear in the upfield, aliphatic region of the spectrum. oregonstate.edu Electron-donating or withdrawing substituents on the aromatic ring can cause upfield or downfield shifts, respectively. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 98 - 102 |
| C3 | 122 - 126 |
| C4 | 128 - 132 |
| C4a | 120 - 124 |
| C5 | 128 - 131 |
| C6 | 121 - 124 |
| C7 | 125 - 128 |
| C8 | 116 - 119 |
| C8a | 152 - 155 |
| -OCH₂CH₃ | 62 - 66 |
| -OCH₂CH₃ | 14 - 16 |
Note: Predicted values are based on typical chemical shift ranges for similar structures. The assignment of specific aromatic carbons would require further 2D NMR data.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between H3 and H4, confirming their adjacent relationship across the double bond. It would also reveal the coupling network within the aromatic ring and, critically, the correlation between the methylene and methyl protons of the ethoxy group.
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H2 with C2, H3 with C3, H4 with C4, and the ethoxy protons with their respective carbons). This technique is invaluable for assigning the carbon signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) ¹H-¹³C couplings, which is essential for connecting the different structural fragments and assigning quaternary carbons. Key HMBC correlations expected for this compound would include:
Correlations from the methylene protons (-OCH₂ CH₃) to the C2 carbon.
A correlation from the H2 proton to C4a and the C8a bridgehead carbon.
Correlations from the H4 proton to C5 and the C4a bridgehead carbon, confirming the fusion of the pyran and benzene (B151609) rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₁H₁₂O₂. HRMS would be used to confirm this formula by matching the experimental mass to the calculated exact mass, distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Ion Type |
| C₁₁H₁₂O₂ | 176.08373 | [M]⁺ |
| C₁₁H₁₃O₂ | 177.09156 | [M+H]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass spectra.
For a relatively volatile compound like this compound, GC-MS is a highly suitable method for purity assessment and identification. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and a series of fragment ions that are characteristic of the structure. The fragmentation of 2H-chromenes often involves several key pathways. nih.govuminho.ptcore.ac.uk
A primary fragmentation would be the loss of the ethoxy radical (·OCH₂CH₃) to give a stable benzopyrylium cation. Another common fragmentation is the retro-Diels-Alder (RDA) reaction on the pyran ring, which would lead to the expulsion of a neutral molecule and the formation of a radical cation corresponding to the diene or dienophile.
LC-MS, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecule [M+H]⁺. This technique is particularly useful for analyzing reaction progress or for compounds that may be thermally unstable for GC analysis. nih.govuminho.pt
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula of Fragment |
| 176 | Molecular Ion [M]⁺ | [C₁₁H₁₂O₂]⁺ |
| 131 | [M - OCH₂CH₃]⁺ | [C₉H₇O]⁺ |
| 147 | [M - CH₂CH₃]⁺ | [C₉H₇O₂]⁺ |
| 104 | Retro-Diels-Alder Fragment | [C₈H₈]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
The 2H-benzopyran structure is characterized by a benzene ring fused to a pyran ring. The IR spectrum would therefore be expected to show bands corresponding to both the aromatic and the ether functionalities. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ range.
The ethoxy group (-O-CH₂-CH₃) would present several characteristic bands. The C-O-C stretching vibrations of the ether linkage are typically strong and appear in the 1260-1000 cm⁻¹ region. Specifically, for an aryl alkyl ether, a strong asymmetric C-O-C stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The presence of the ethyl group would also be indicated by C-H stretching bands of the methyl and methylene groups in the 2980-2850 cm⁻¹ range, as well as C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.
For comparison, studies on related ethoxy-containing compounds provide context. For instance, the IR spectroscopy of ethoxy groups adsorbed on metal oxides shows characteristic bands in the 800–1300 cm⁻¹ region. nih.gov Specifically, bands at approximately 898, 920, 1055, 1077, 1100, and 1160 cm⁻¹ have been assigned to ethoxy groups on zirconia. nih.gov Furthermore, the analysis of E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol also confirms the presence of characteristic ethoxy group vibrations. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkyl C-H (ethoxy) | Stretch | 2980-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-H (ethoxy) | Bend | ~1450 and ~1380 |
| Aryl Alkyl Ether C-O-C | Asymmetric Stretch | ~1250 |
| Aryl Alkyl Ether C-O-C | Symmetric Stretch | ~1040 |
X-ray Crystallography for Definitive Solid-State Structural Determination
A search of the available scientific literature did not yield a specific crystal structure for the parent compound, this compound. However, the crystal structures of several substituted benzopyran derivatives have been reported, offering insights into the likely solid-state conformation of this class of compounds.
For example, the crystal structure of a complex Schiff base containing an ethoxy group, E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol, has been determined. researchgate.net In this structure, the atoms of the ethoxy groups were found to be disordered over two positions. researchgate.net Another study on 3-(benzoxazol-2-yl)-7-hydroxychromen-2-one, a coumarin (B35378) derivative, revealed that the coumarin and benzoxazole (B165842) ring systems are planar, with a small angle between them. researchgate.net The crystal packing was characterized by hydrogen bonds forming dimers. researchgate.net
The analysis of a related compound, ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate, which features ethoxy groups, provides detailed crystallographic data. The molecule was found to have a crystallographically imposed centrosymmetry with an "extended" conformation where the central portion is nearly planar. nih.gov Intermolecular C-H···O hydrogen bonds were observed to assemble the molecules into interpenetrating sheets. nih.gov
Table 2: Illustrative Crystallographic Data for a Related Benzopyran Derivative (Note: This data is for a representative related compound and not this compound)
| Parameter | Value |
| Compound Name | ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate nih.gov |
| Chemical Formula | C₂₂H₂₄N₂O₆ nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | C2/c nih.gov |
| a (Å) | 18.2073 (5) nih.gov |
| b (Å) | 11.7758 (3) nih.gov |
| c (Å) | 9.9950 (3) nih.gov |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2144.3 (1) |
| Z | 4 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds.
The parent molecule, this compound, is not inherently chiral. However, the introduction of a substituent at the 2-position of the pyran ring, which is a stereocenter, would result in a chiral molecule existing as a pair of enantiomers. For such chiral derivatives, chiroptical spectroscopy would be a critical analytical tool.
The enantioselective synthesis of chiral 4-substituted spirocyclic 2-benzopyrans has been reported, and their interaction with σ₁ receptors was investigated. nih.gov While specific chiroptical data for these compounds was not detailed in the provided abstract, the study highlights the importance of chirality in the biological activity of benzopyran derivatives. nih.gov
In a broader context, the synthesis and chiroptical properties of other chiral heterocyclic compounds have been extensively studied. For instance, the synthesis of an optically active hemiporphyrazine with chiral binaphthyl substituents demonstrated the use of CD spectroscopy to analyze its stereochemical properties. wikipedia.org The CD spectra of the (R,R) and (S,S) enantiomers showed mirror symmetry, allowing for the characterization of the electronic transitions and the confirmation of the absolute configuration. wikipedia.org
Should a chiral derivative of this compound be synthesized, its CD spectrum would be expected to exhibit characteristic Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the stereocenter(s). By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers could be determined.
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 2h 1 Benzopyran
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and properties of molecules. For 2-Ethoxy-2H-1-benzopyran, these computational methods provide deep insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry of this compound and determine its most stable conformation. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
For instance, in related coumarin (B35378) derivatives, DFT calculations have shown that the bond angles within the benzene (B151609) and pyranone rings are approximately 120º. physchemres.org The bond lengths for C-H, C-O, and C=O are found to be in close agreement with experimental values. physchemres.org The stability of the molecule is often assessed by analyzing the total energy calculated for the optimized geometry. Lower energy values indicate a more stable structure.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-H | 1.07 - 1.096 | |
| C-O | 1.316 - 1.426 | |
| C=O | 1.220 - 1.258 | |
| C-C-C (rings) | ~120 | |
| O1-C2-C3 | 114.66 - 121.19 | |
| O1-C2-O11 | 115.63 - 119.39 |
This table is interactive. You can sort and filter the data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. numberanalytics.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. numberanalytics.com
For coumarin derivatives, the HOMO is often located over the coumarin ring, and the HOMO → LUMO transition involves a transfer of electron density. researchgate.net The specific energies of these orbitals can be calculated using DFT methods. nih.gov
Table 2: Frontier Molecular Orbital Energies of a Substituted Dihydropyridine (B1217469) Ring System (Note: This data is for a related compound containing a dihydropyridine ring, calculated at the DFT-B3LYP/6-311G++(d,p) level of theory, as specific data for this compound was not available.) nih.gov
| Orbital | Energy (eV) |
| HOMO-1 | -5.8632 |
| HOMO | -5.5078 |
| LUMO | -1.8307 |
| LUMO+1 | -1.0100 |
| HOMO-LUMO Gap (ΔE) | 3.6771 |
This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netcore.ac.uk
In coumarin-based compounds, the carbonyl group typically shows up as an electron-rich region (red) in the MEP map, making it a likely site for electrophilic interaction. core.ac.uk These maps are generated from DFT calculations and provide a visual representation of the molecule's reactive sites. univ-lorraine.fr
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.desouthampton.ac.uk A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
For instance, interactions like n → σ* and π → π* contribute significantly to the stability of the molecule. researchgate.netnih.gov In related systems, NBO analysis has been used to understand the delocalization of electrons and its impact on molecular stability and geometry. nih.gov
Theoretical Prediction of Reactivity Parameters
Computational methods can also predict various reactivity parameters that help in understanding the chemical behavior of a molecule.
Fukui Indices and Local Reactivity Analysis
Fukui functions are used within DFT to identify the most reactive sites in a molecule. faccts.de They describe the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions: f+(r) for nucleophilic attack (reactivity towards electron donation), f-(r) for electrophilic attack (reactivity towards electron acceptance), and f0(r) for radical attack. faccts.de
By calculating the condensed Fukui indices for each atom in this compound, it is possible to pinpoint the specific atoms that are most susceptible to different types of chemical reactions. For example, in the study of other heterocyclic compounds, Fukui indices have been successfully used to predict the regioselectivity of cycloaddition reactions. researchgate.net This analysis provides a more quantitative measure of local reactivity compared to the qualitative picture from MEP maps.
Transition State Analysis for Reaction Mechanisms
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the geometry of the highest energy point along a reaction coordinate, known as the transition state or saddle point. By analyzing the TS, chemists can calculate activation energies (Ea) and other kinetic parameters, providing a deep understanding of a reaction's feasibility and pathway. mdpi.comresearchgate.net
For a compound like this compound, a potential reaction of interest is thermal decomposition. Computational studies on related dihydropyran molecules, such as 3,6-dihydro-2H-pyran, have utilized Density Functional Theory (DFT) to model their thermal decomposition via a concerted, six-membered cyclic transition state. mdpi.comresearchgate.net In such a mechanism, electron movement within the ring leads to the simultaneous breaking and forming of bonds. mdpi.com For example, the thermal decomposition of 2-ethoxy-3,4-dihydro-2H-pyran has been investigated, providing a model for how the ethoxy group at the C2 position might influence the reaction pathway. mdpi.com
A typical computational workflow involves:
Optimizing the geometries of the reactant (this compound) and the expected products.
Locating the transition state structure connecting the reactant and products.
Performing frequency calculations to confirm the nature of the stationary points (a minimum for reactants/products, a first-order saddle point for the TS). researchgate.net
Calculating the activation free energy (ΔG‡) and activation energy (Ea) to quantify the energy barrier of the reaction. mdpi.com
Studies on substituted dihydropyrans have shown that substituents can significantly alter the activation energy. For instance, methyl groups at positions 2, 4, and 6 were found to decrease the activation free energy, thereby favoring thermal decomposition. mdpi.com A similar analysis for this compound would reveal how the ethoxy group and the fused benzene ring affect its thermal stability and decomposition mechanism.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational methods are essential for visualizing, quantifying, and understanding these forces, which dictate the material's physical properties.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. kapadokya.edu.trnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. nih.gov While a crystal structure for this compound is not available in the searched literature, this analysis is routinely applied to related heterocyclic compounds.
The analysis generates several key outputs:
d_norm surface: This surface maps normalized contact distances, highlighting regions involved in significant intermolecular interactions. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. kapadokya.edu.tr
For example, a Hirshfeld analysis of a related coumarin derivative, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, revealed the predominant role of C-H···O interactions in its crystal packing. derpharmachemica.com Similarly, studies on other complex organic molecules show that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to the Hirshfeld surface. nih.govnih.gov A hypothetical analysis of this compound would likely highlight contacts involving the ethoxy group's oxygen and hydrogen atoms, as well as interactions with the benzopyran core.
Table 1: Illustrative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds. (Note: This table is a composite example based on data from various compounds kapadokya.edu.trnih.govnih.gov to illustrate typical findings, not specific data for this compound.)
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 28.1% - 53.9% |
| O···H / H···O | 23.5% - 28.5% |
| C···H / H···C | 10.2% - 18.5% |
| S···H / H···S | 24.0% |
| Br···H / H···Br | 13.8% |
| Cl···H / H···Cl | 13.0% |
Analysis of Hydrogen Bonding and π-Stacking Interactions
Hydrogen bonds and π-stacking are crucial noncovalent interactions that direct the self-assembly of aromatic and heterocyclic molecules. researchgate.netmdpi.com
Hydrogen Bonding: These are strong, directional interactions involving a hydrogen atom donor and an acceptor (like oxygen or nitrogen). In the context of this compound, the ether oxygen of the ethoxy group and the pyran ring oxygen could act as hydrogen bond acceptors in the presence of suitable donors. researchgate.net
π-Stacking Interactions: These interactions occur between aromatic rings. The benzene ring of the benzopyran system can participate in π-π stacking, which would be a significant factor in its crystal packing. mdpi.com The geometry of these interactions (e.g., face-to-face, offset/slipped) can be analyzed computationally. mdpi.com
Theoretical studies on substituted benzopyrans have demonstrated the presence of various C-H···O hydrogen bonds and π-π stacking interactions that stabilize the crystal structure. researchgate.netmdpi.com For instance, in one chromone (B188151) derivative, π-π contacts between the pyran and phenyl rings were observed in an offset conformation. mdpi.com Analysis of such interactions provides fundamental insight into the supramolecular architecture. researchgate.net
Solvent Effects on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational models, particularly those combining DFT with continuum solvation models (like the Polarizable Continuum Model, PCM), can predict how solvents affect electronic structure and spectroscopic behavior. researchgate.netphyschemres.org
For this compound, changing the solvent polarity would be expected to alter its UV-Vis absorption spectra (solvatochromism). physchemres.org Computational studies on related coumarin derivatives show that the ground-state and excited-state dipole moments can differ, leading to spectral shifts. researchgate.netresearchgate.net An increase in solvent polarity often stabilizes the more polar state, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. jetir.org
Theoretical calculations can determine various properties in different solvents, including:
HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's electronic reactivity and the energy of its lowest electronic transition.
Dipole Moments (μ): Calculating the ground-state (μg) and excited-state (μe) dipole moments helps to understand intramolecular charge transfer upon excitation. researchgate.net
Absorption Wavelengths (λmax): Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and corresponding absorption wavelengths, which can be compared directly with experimental UV-Vis spectra. physchemres.org
Table 2: Illustrative Data on Solvent Effects on the Spectroscopic Properties of a Related Coumarin Derivative. (Note: This data is adapted from studies on coumarins researchgate.netjetir.org and serves as an example of the expected trends.)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max, nm) (Experimental) | Stokes Shift (cm⁻¹) (Experimental) |
| Cyclohexane | 2.02 | 320 | 3500 |
| Toluene | 2.38 | 324 | 4100 |
| Dichloromethane | 8.93 | 330 | 5200 |
| Acetone | 20.7 | 332 | 5800 |
| Ethanol | 24.5 | 335 | 6300 |
| Acetonitrile | 37.5 | 333 | 6100 |
| Water | 78.4 | 340 | 7000 |
Computational Screening and Design of Novel Derivatives
Computational chemistry is an indispensable tool for the rational design and virtual screening of new molecules with desired properties. Starting from a core scaffold like this compound, new derivatives can be designed by adding various functional groups. acs.org These virtual libraries can then be screened computationally to predict their properties before undertaking costly and time-consuming synthesis. researchgate.netmdpi.com
For benzopyran derivatives, which are known for a wide range of biological activities, this approach is particularly valuable. rasayanjournal.co.inresearchgate.net The process typically involves:
Scaffold Selection: Starting with the this compound structure.
Virtual Library Generation: Systematically adding different substituents at various positions on the benzopyran ring.
Property Prediction: Using computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the biological activity (e.g., binding affinity to a protein target) or physicochemical properties of the designed derivatives. mdpi.com
Lead Identification: Identifying the most promising candidates for synthesis and experimental testing based on the computational results.
For example, research on other benzopyran systems has involved designing and synthesizing novel derivatives to act as selective estrogen receptor modulators or to exhibit anticancer activity. researchgate.netacs.org Computational analysis helps to establish structure-activity relationships (SAR), guiding the optimization of lead compounds. researchgate.net A similar in silico approach could be applied to this compound to explore its potential in drug discovery or materials science. nih.gov
Synthetic Utility of 2 Ethoxy 2h 1 Benzopyran As an Intermediate
Role as a Building Block in Complex Molecule Synthesis
The benzopyran framework is often described as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 2-Ethoxy-2H-1-benzopyran serves as a key building block for accessing this scaffold and its more complex derivatives. google.com Its role as a foundational unit is evident in multicomponent reactions, where several simple molecules are combined in a single step to create a more complex product with high atom economy. ebi.ac.ukacs.org
For instance, three-component reactions involving an o-QM (ortho-quinone methide) precursor, an organometallic reagent, and an enol ether like ethyl vinyl ether can assemble substituted 2-ethoxy-benzopyrans. mdpi.com This approach allows for the rapid construction of the core structure with control over substitution patterns. The resulting this compound can then be elaborated further, demonstrating its utility in diversity-oriented synthesis to generate libraries of complex molecules for screening purposes. google.com The ethoxy group at the C-2 position acts as a stable yet reactive handle, essentially a masked carbonyl group, which can be manipulated in subsequent synthetic steps.
| Product | Synthetic Approach | Key Reagents | Reference |
| cis-2-Ethoxy-4-phenylbenzopyran | Three-component reaction | Salicylaldehyde (B1680747) derivative, Phenylmagnesium bromide, Ethyl vinyl ether | mdpi.com |
| cis-2-Ethoxy-4-vinylbenzopyran | Three-component reaction | Salicylaldehyde derivative, Vinylmagnesium bromide, Ethyl vinyl ether | mdpi.com |
| Benzopyranyl Triazoles | Fluorous-tag-assisted solution-phase parallel synthesis | Alkynyl benzopyrans, Alkyl/aryl azides, Cu(I) catalyst | google.com |
Precursor for the Generation of Bioactive Analogues
The benzopyran nucleus is central to many compounds exhibiting a wide array of biological activities. nih.govnih.gov this compound and its derivatives are crucial precursors for synthesizing analogues of these bioactive molecules, enabling structure-activity relationship (SAR) studies and the development of new therapeutic agents. researchgate.netresearchgate.net
Research has demonstrated the synthesis of various bioactive benzopyrans, including those with antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govgoogle.comgoogle.com For example, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated as potential agents against triple-negative breast cancer. scialert.net The synthesis of spirocyclic 2-benzopyrans, potent ligands for σ1 receptors with applications in positron emission tomography (PET), highlights the role of the benzopyran scaffold in neuropharmacology. acs.org Modifications to the benzopyran ring system, which can be initiated from a precursor like this compound, are key to tuning the biological activity of the resulting analogues.
| Bioactive Analogue Class | Target/Activity | Synthetic Strategy | Reference |
| 3,7-Disubstituted 2H-1-benzopyran-2-ones | Antimicrobial/Antifungal | Condensation and alkylation | nih.gov |
| 2-Aminopropyl benzopyran derivatives | Anticancer (Triple-negative breast cancer) | Multi-step synthesis from chroman-4-one scaffold | scialert.net |
| Spirocyclic 2-Benzopyrans | σ1 Receptor Ligands for PET Imaging | Asymmetric dihydroxylation and cyclization | acs.org |
| 2-Prenylated Alkoxylated Benzopyrans | PPARα/γ Agonists (Anti-inflammatory) | Horner–Wadsworth–Emmons olefination | |
| 3-Phosphonocoumarins | Precursors for various bioactive compounds | Knoevenagel condensation, Catalytic phosphorylation | researchgate.net |
Applications in the Synthesis of Heterocyclic Compounds
The reactivity of the this compound system, particularly the cyclic vinyl ether moiety, allows for its transformation into a variety of other heterocyclic structures.
Quaternary ammonium (B1175870) salts (QAS) are a class of compounds with significant applications as antimicrobials, disinfectants, and phase-transfer catalysts. Benzopyran derivatives can serve as precursors to novel QAS. A synthetic strategy can involve the reaction of a benzopyran derivative with an amine, followed by quaternization. For example, 2-aminopropyl benzopyran derivatives have been successfully converted to their corresponding N-dimethylated quaternary ammonium salts by reaction with methyl iodide. scialert.net This demonstrates a clear pathway from a benzopyran scaffold to a quaternary ammonium salt. The synthesis often begins with a tertiary amine which is then alkylated using an alkyl halide in what is known as a Menschutkin reaction. researchgate.net This approach can be applied to amine-functionalized benzopyrans, which could potentially be derived from this compound via ring-opening or substitution reactions.
The this compound structure contains a cyclic vinyl ether. This functional group is both a product of and a reactant in various synthetic transformations. The synthesis of this compound itself often utilizes ethyl vinyl ether in a [4+2] cycloaddition reaction with an in situ generated ortho-quinone methide. mdpi.com
Conversely, the vinyl ether moiety within the benzopyran can be manipulated. For example, C-acylation of vinyl ethers is a known transformation, and ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has been used as a substrate for synthesizing other compounds. The 2-ethoxy group, as part of a cyclic acetal, can be viewed as a protecting group for a carbonyl, which could be revealed under specific conditions. Furthermore, the double bond of the vinyl ether can participate in cycloaddition reactions, and the ethoxy group can act as a leaving group in the presence of a suitable nucleophile or under acidic conditions, paving the way for further functionalization and the generation of new vinylic systems.
The benzopyran skeleton can be transformed into other aromatic systems like naphthalenes through rearrangement reactions. Plausible synthetic routes may involve the ring-opening of the pyran ring to generate an acyclic intermediate, which can then undergo an intramolecular cyclization to form the naphthalene (B1677914) core. For example, Claisen rearrangement of propargyl ethers of phenols is a known route to chromenes, and similar rearrangement strategies could be envisioned to build the naphthalene framework from a benzopyran precursor. The synthesis of naphthalene-spiropyran conjugates has been reported, indicating the compatibility and connectivity of these two ring systems.
The synthesis of amines attached to the benzopyran scaffold is more direct. As demonstrated in the synthesis of potential anticancer agents, aminopropyl side chains can be introduced to the benzopyran nucleus. scialert.net This can be achieved through various methods, including reductive amination of a corresponding ketone or aldehyde, or by building the side chain through multi-step sequences. These benzopyran amines are valuable intermediates themselves, for instance, in the synthesis of the aforementioned quaternary ammonium salts. scialert.net
Strategy for Hydride Transfer in Synthetic Routes
2H-1-Benzopyran derivatives are effective participants in hydride transfer reactions, a fundamental process in organic synthesis. This reactivity provides a strategic pathway to generate reactive intermediates for subsequent transformations.
A notable example is the iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes. In this process, the catalyst promotes a hydride shift from the C4 position to the C2 position of one 2H-chromene molecule. This transfer generates a 4'-methoxy-2-flavene, which acts as a highly reactive dienophile. Simultaneously, a second molecule of the 2H-chromene undergoes a ring-opening to form an ortho-quinone methide, which serves as the diene. The subsequent [4+2] cycloaddition between these two in situ generated species provides rapid access to complex polycyclic ketal structures found in several natural products.
Furthermore, 2H-1-benzopyrans have been shown to react with trialkylaluminium compounds through processes involving both alkyl- and hydrogen-transfer to the C-2 and C-4 positions. The mechanism is believed to involve the reaction of the alkylaluminium reagent with the ortho-quinone methide, which exists in equilibrium with the 2H-pyran. These hydride transfer strategies underscore the utility of the 2H-1-benzopyran scaffold in generating reactive intermediates under mild conditions for complex molecule construction.
Future Research Directions and Emerging Methodologies
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of the 2H-benzopyran core has been approached through various catalytic methods, and future research will undoubtedly focus on refining these systems for enhanced efficiency and selectivity, particularly for derivatives like 2-Ethoxy-2H-1-benzopyran. While a broad range of catalysts, including those based on palladium, ruthenium, gold, cobalt, and iron, have been employed for the synthesis of the general 2H-chromene structure, the development of catalysts that can precisely control the introduction of an ethoxy group at the 2-position is a key area for advancement. acs.orgmsu.edu
Recent studies have highlighted the potential of specific catalytic systems to influence the formation of 2H-chromenes. For instance, lithium aryl selenolates have been identified as effective catalysts in intramolecular cyclization reactions, where the nature of the substituent at the R2 position dictates the regioselectivity. Notably, when an ethoxy group is present at this position, the formation of 2H-chromenes is favored, suggesting a promising avenue for the selective synthesis of this compound. acs.org
Future work in this area will likely involve the design and screening of novel ligands for transition metal catalysts to improve their activity and selectivity. The exploration of non-precious metal catalysts and organocatalysts also continues to be a priority, aiming for more sustainable and cost-effective synthetic routes. Furthermore, the concept of ecocatalysis, which utilizes metals from phytoremediation processes, presents an innovative and environmentally friendly approach to synthesizing 2H-chromenes with high yields. rsc.org
| Catalyst Type | Metal/Compound | Application in Benzopyran Synthesis | Potential for this compound |
| Transition Metal Catalysts | Palladium (Pd) | C-H alkenylation, cyclization of allylic aryl ethers. researchgate.netnih.gov | High potential with ligand optimization for selectivity. |
| Ruthenium (Ru) | C-H alkenylation. researchgate.net | Promising for alternative catalytic cycles. | |
| Gold (Au) | Cyclization of aryl propargyl ethers. acs.org | Could offer unique reactivity patterns. | |
| Cobalt (Co) | Metalloradical activation for 2H-chromene synthesis. msu.edu | Potential for novel radical-based synthetic routes. | |
| Selenolate Catalysts | Lithium Aryl Selenolates | Intramolecular Rauhut-Currier reaction. acs.org | Demonstrated selectivity for 2-ethoxy substitution. acs.org |
| Ecocatalysts | Metals from Biomass | Green synthesis of 2H-chromenes. rsc.org | A sustainable approach for future development. |
Exploration of Novel Reaction Pathways and Mechanistic Insights
Beyond refining existing catalytic systems, the exploration of entirely new reaction pathways is crucial for advancing the synthesis of this compound. Recent research has unveiled several innovative strategies for constructing the 2H-chromene skeleton, which could be adapted for this specific compound.
One such approach is the Brønsted acid-catalyzed formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols. acs.org This metal-free method provides a practical route to polysubstituted 2H-chromenes under mild conditions. acs.org Another significant development is the use of the intramolecular Rauhut-Currier reaction, catalyzed by lithium selenolates, which has been shown to be effective for the synthesis of substituted 2H-chromene derivatives. acs.org
A particularly novel strategy involves a metalloradical approach using cobalt(II) complexes. nih.gov In this process, cobalt(III)-carbene radicals, generated from salicyl N-tosylhydrazones, undergo radical addition to terminal alkynes to form a vinyl radical intermediate. A subsequent hydrogen atom transfer (HAT) and ring-closing reaction yield the 2H-chromene product. nih.gov Understanding the intricate mechanisms of these reactions through detailed experimental and computational studies will be paramount in optimizing them for the synthesis of this compound.
Future mechanistic studies will likely focus on:
Reaction Intermediates: Trapping and characterizing key intermediates to elucidate reaction pathways.
Stereoselectivity: Understanding the factors that control the stereochemical outcome of the cyclization, especially at the C2 position.
Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to model reaction profiles and predict reactivity.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offer significant advantages in terms of safety, efficiency, and scalability. flinders.edu.au The application of this technology to the synthesis of this compound is a promising future direction. Multi-step continuous-flow systems can enable the sequential transformation of starting materials to complex products with in-line purification, minimizing manual handling and reaction time. flinders.edu.au
While direct examples of the flow synthesis of this compound are not yet prevalent, the successful application of flow chemistry to related heterocyclic systems provides a strong proof-of-concept. For instance, the synthesis of 2H-thiopyrans, the sulfur analogs of 2H-benzopyrans, has been achieved using a continuous flow reactor. d-nb.info This method involves the in situ generation of reactive thioaldehydes, which then undergo a Diels-Alder reaction. d-nb.info The precise control over reaction parameters such as residence time and temperature afforded by flow systems can lead to improved yields and selectivities. d-nb.info
The integration of automated synthesis platforms with flow chemistry can further accelerate the discovery and optimization of reaction conditions for this compound. nih.gov Automated systems can rapidly screen a wide range of catalysts, solvents, and reaction parameters, generating large datasets that can be used to build predictive models for reaction outcomes.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain deeper mechanistic insights and to optimize reaction conditions effectively, the ability to monitor reactions in real-time is invaluable. Advanced spectroscopic techniques are emerging as powerful tools for the in situ analysis of chemical transformations, and their application to the synthesis of this compound is a key area for future research.
On-line mass spectrometry is a particularly versatile technique that allows for the direct analysis of reaction mixtures, providing information on the consumption of reactants and the formation of products and intermediates in real-time. nih.gov This can be crucial for identifying transient species and understanding complex reaction networks.
For chromene derivatives, fluorescence spectroscopy can also be a powerful monitoring tool. nih.gov If the starting materials or products are fluorescent, changes in the fluorescence spectrum can be used to follow the progress of the reaction. nih.gov For instance, the synthesis of fluorescent 2-amino-3-carbonitrile-4H-chromene derivatives has been monitored using this technique, which even allowed for the detection of a reaction intermediate. nih.gov
UV-vis spectroscopy is another valuable tool, particularly for photochromic compounds like spiropyrans, which contain a chromene moiety. rsc.org The photoswitching between the spiropyran and merocyanine (B1260669) forms can be monitored by observing changes in the UV-vis absorption spectrum, providing kinetic data on the reaction. rsc.org The application of these and other advanced spectroscopic techniques, such as NMR and IR spectroscopy, in an in situ manner will undoubtedly lead to a more profound understanding of the synthesis of this compound.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational and experimental research has become a cornerstone of modern chemical science. For the study of this compound, a combined approach will be essential for accelerating progress.
Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the electronic structure, properties, and reactivity of chromene derivatives. researchgate.netbiointerfaceresearch.comresearchgate.net Computational studies can provide insights into:
Reaction Mechanisms: Mapping out potential energy surfaces to identify the most likely reaction pathways and transition states. nih.gov
Spectroscopic Properties: Predicting and interpreting spectroscopic data, such as NMR and UV-vis spectra. nih.gov
Molecular Properties: Calculating properties like HOMO-LUMO energy gaps to understand electronic transitions and reactivity. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
